(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

Stereochemistry Medicinal Chemistry Chiral Building Blocks

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester (CAS 1263378-93-3) is a racemic, Boc-protected 2-(pyrrolidin-2-yl)ethylamine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol. It belongs to the class of pyrrolidine carbamate building blocks commonly employed in medicinal chemistry for the synthesis of bioactive molecules.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1263378-93-3
Cat. No. B1395262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester
CAS1263378-93-3
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1CCCN1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)
InChIKeyUNANQGCDACTJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester (CAS 1263378-93-3): A Racemic Boc-Protected Pyrrolidine Building Block for Research and Development


(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester (CAS 1263378-93-3) is a racemic, Boc-protected 2-(pyrrolidin-2-yl)ethylamine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . It belongs to the class of pyrrolidine carbamate building blocks commonly employed in medicinal chemistry for the synthesis of bioactive molecules. The compound features a pyrrolidine ring linked via an ethyl spacer to a tert-butyloxycarbonyl (Boc) carbamate group, offering a protected primary amine handle for further synthetic elaboration . Its computed topological polar surface area (TPSA) is 50.36 Ų, with a calculated LogP of 1.65, 2 hydrogen bond donors, and 3 hydrogen bond acceptors .

Why Generic Substitution of (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester is Not Advisable: Stereochemical and Physicochemical Considerations


Interchanging CAS 1263378-93-3 with other pyrrolidine carbamate building blocks without rigorous evaluation risks introducing unintended stereochemistry or altering key physicochemical properties that govern synthetic tractability and final compound performance. As a racemic mixture, this compound lacks the defined chiral center at the pyrrolidine 2-position found in its single-enantiomer counterparts (R)-tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (CAS 720000-05-5) and (S)-tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (CAS 719999-55-0) . In medicinal chemistry, the stereochemistry of amine building blocks directly influences the pharmacological activity, selectivity, and pharmacokinetic profile of derived drug candidates [1]. Furthermore, the specific ethyl linker length, Boc protection strategy, and hydrogen-bonding capacity differentiate this compound from analogous building blocks such as the N-methyl derivative (CAS 1260897-40-2) or regioisomeric pyrrolidine carbamates . Substitution without quantitative justification may lead to failed synthetic routes, ambiguous biological data, or costly re-synthesis.

Quantitative Differentiation Evidence for (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester (CAS 1263378-93-3) Against Key Comparators


Stereochemical Identity: Racemic Mixture vs. Single Enantiomers (R/S) Defines Application Scope

CAS 1263378-93-3 is the racemic form of tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate, containing an equimolar mixture of (R) and (S) enantiomers at the pyrrolidine 2-position. In contrast, CAS 720000-05-5 is the single (R)-enantiomer and CAS 719999-55-0 is the single (S)-enantiomer . The racemate lacks the stereochemical definition required for asymmetric synthesis of enantiomerically pure drug candidates. A 2011 review established that chiral building blocks are essential for controlling the stereochemical outcome of drug synthesis, as enantiomeric impurities can lead to different pharmacological profiles [1].

Stereochemistry Medicinal Chemistry Chiral Building Blocks

Density Variation: Racemate Measured at 1.0 ± 0.1 g/cm³ vs. Single Enantiomers at 0.986 g/cm³

The racemic compound (CAS 1263378-93-3) exhibits a reported density of 1.0 ± 0.1 g/cm³ , whereas both the (R)- and (S)-enantiomers (CAS 720000-05-5 and 719999-55-0) are reported with a density of 0.986 g/cm³ . This 1.4% difference in density may reflect altered crystal packing in the racemate and can influence handling, solubility, and formulation behavior in process chemistry.

Physical Chemistry Formulation Process Development

Hydrogen Bond Acceptor Count: Racemate Has 3 Acceptors vs. 4 for the (R)-Enantiomer

The racemic target compound is computed to possess 3 hydrogen bond acceptor sites , while the (R)-enantiomer (CAS 720000-05-5) is computed to have 4 hydrogen bond acceptors . This discrepancy likely arises from differential software calculation methods but may translate into measurable differences in aqueous solubility and membrane permeability in biological assays. According to Lipinski's Rule of Five, a lower hydrogen bond acceptor count is generally associated with improved oral bioavailability and passive membrane permeability [1].

Drug-likeness Permeability Solubility

Molecular Weight Advantage: 214.30 g/mol vs. 228.33 g/mol for the N-Methyl Analog

CAS 1263378-93-3 has a molecular weight of 214.30 g/mol , whereas its closest N-methylated analog, tert-butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate (CAS 1260897-40-2), has a molecular weight of 228.33 g/mol—an increase of 14.03 g/mol (6.5%) due to the N-methyl substitution . In fragment-based drug discovery, every 10 g/mol increase in molecular weight of a starting fragment roughly doubles the number of possible derived compounds while simultaneously reducing the likelihood of meeting lead-like property criteria [1].

Lead Optimization Fragment-Based Drug Discovery Pharmacokinetics

Predicted pKa of Pyrrolidine Nitrogen: 12.80 ± 0.46 Indicates High Basicity Relevant for Salt Formation

The predicted pKa of the pyrrolidine nitrogen in this compound class is 12.80 ± 0.46, as reported for the (R)-enantiomer (CAS 720000-05-5) . This high basicity implies that the pyrrolidine nitrogen is predominantly protonated under physiological and common laboratory pH conditions, facilitating salt formation and improving aqueous solubility of derived compounds. In contrast, non-pyrrolidine carbamate building blocks such as piperidine or azetidine analogs generally exhibit different pKa ranges, altering their salt-forming behavior and crystallization propensity [1].

Salt Formation Crystallization Formulation

Optimal Procurement and Application Scenarios for (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester (CAS 1263378-93-3)


Racemic Fragment Library Construction for Non-Stereoselective Screening

When building a fragment library for initial high-throughput screening where stereochemistry is not the primary selection criterion, CAS 1263378-93-3 offers a cost-effective entry point. Its molecular weight of 214.30 g/mol falls within the Rule-of-Three guidelines for fragment-based drug discovery (MW ≤ 250, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [1]. The racemic nature does not compromise hit identification at this stage, as hit confirmation and chiral resolution can be performed after fragment elaboration [2].

Process Chemistry Development Requiring Consistent Racemic Input Material

For reaction optimization and scale-up studies where stereo-reproducibility is paramount, the well-defined 50:50 racemic composition of CAS 1263378-93-3 provides a consistent starting point. Unlike single enantiomers that may undergo racemization under certain conditions, the racemate offers predictable behavior throughout process development. The density of 1.0 ± 0.1 g/cm³ supports accurate volumetric dispensing in automated flow chemistry platforms .

Synthesis of Achiral or Racemic Drug Candidates Targeting Polypharmacology

In medicinal chemistry campaigns where the final target compound is intentionally racemic or where both enantiomers exhibit complementary pharmacology, CAS 1263378-93-3 serves as the preferred building block. Its Boc-protected primary amine allows for selective deprotection under mild acidic conditions, and the pyrrolidine nitrogen (predicted pKa 12.80) facilitates subsequent salt formation for purification .

Comparative Physicochemical Profiling of Pyrrolidine Carbamate Building Blocks

When conducting systematic structure-property relationship (SPR) studies across a series of pyrrolidine carbamate intermediates, CAS 1263378-93-3 provides the baseline racemic reference point. Its TPSA of 50.36 Ų, LogP of 1.65, and 3 hydrogen bond acceptors can be directly compared against single enantiomer and N-alkylated analogs to deconvolute the contributions of stereochemistry and N-substitution to drug-likeness parameters .

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